molecular formula C11H13FO3 B14763238 4-Fluoro-2-isopropoxy-5-methylbenzoic acid

4-Fluoro-2-isopropoxy-5-methylbenzoic acid

Cat. No.: B14763238
M. Wt: 212.22 g/mol
InChI Key: OQHJXEAKZQRWBN-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropoxy-5-methylbenzoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isopropoxy-5-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzoic acid and isopropyl alcohol.

    Esterification: The carboxylic acid group of 4-fluoro-2-methylbenzoic acid is esterified with isopropyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isopropoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropoxy group.

    Esterification and Hydrolysis: The carboxylic acid group can be esterified or hydrolyzed.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

4-Fluoro-2-isopropoxy-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isopropoxy-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzoic acid
  • 4-Fluoro-5-isopropoxy-2-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Comparison

Compared to these similar compounds, 4-Fluoro-2-isopropoxy-5-methylbenzoic acid is unique due to the specific positioning of the fluorine, isopropoxy, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

4-fluoro-5-methyl-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13FO3/c1-6(2)15-10-5-9(12)7(3)4-8(10)11(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

OQHJXEAKZQRWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC(C)C)C(=O)O

Origin of Product

United States

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